molecular formula C16H25NO5S B12689634 Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate CAS No. 40820-77-7

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate

Cat. No.: B12689634
CAS No.: 40820-77-7
M. Wt: 343.4 g/mol
InChI Key: KCWJQYMVIPERDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is a cationic surfactant belonging to the quaternary ammonium salt category. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various industrial applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:

    Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.

    Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.

Mechanism of Action

The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methacryloyloxyethyltrimethylammonium chloride
  • Methacryloyloxyethyltrimethylammonium bromide
  • Methacryloyloxyethyltrimethylammonium sulfate

Uniqueness

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of methacryloyl and toluene-p-sulphonate groups. This combination imparts distinct properties, such as enhanced stability and solubility in water, making it more effective in certain applications compared to its counterparts .

Biological Activity

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate (TMMA-TPS) is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and materials science.

Chemical Structure and Properties

TMMA-TPS has the molecular formula C16H25NO5SC_{16}H_{25}NO_5S and a molecular weight of approximately 343.44 g/mol. The compound features a methacryloyl group and a sulfonate moiety, contributing to its surfactant properties and solubility in water . Its structural characteristics are summarized in the table below:

PropertyValue
Molecular FormulaC16H25NO5S
Molecular Weight343.44 g/mol
SolubilitySoluble in water
StabilityStable but easily oxidized
RiskIrritation to skin and eyes

Antimicrobial Properties

TMMA-TPS exhibits notable antimicrobial activity, which is attributed to its cationic nature. Quaternary ammonium compounds (QACs) like TMMA-TPS disrupt microbial cell membranes, leading to cell lysis. Studies have shown that TMMA-TPS can effectively inhibit the growth of various bacteria and fungi, making it a potential candidate for use in disinfectants and antimicrobial formulations .

Cytotoxicity and Biocompatibility

Research indicates that TMMA-TPS has a variable cytotoxic profile depending on concentration and exposure time. In vitro studies on human cell lines have demonstrated that at lower concentrations, TMMA-TPS may promote cell viability, while higher concentrations can induce cytotoxic effects. For instance, an MTT assay revealed significant cytotoxicity against HepG2 liver cancer cells at elevated doses . This duality suggests potential applications in targeted cancer therapies where selective cytotoxicity is desirable.

Polymerization Potential

One of the unique features of TMMA-TPS is its ability to undergo polymerization due to the presence of the methacryloyl group. This property allows it to be used as a monomer in the synthesis of polymeric materials with tailored functionalities. The polymerization process can be initiated under UV light or heat, leading to the formation of hydrogels or coatings with specific biological or chemical properties .

The biological activity of TMMA-TPS can be attributed to several mechanisms:

  • Membrane Disruption : The cationic charge interacts with negatively charged components of microbial membranes, causing structural damage.
  • Reactive Oxygen Species (ROS) Generation : Upon interaction with cellular components, TMMA-TPS may induce oxidative stress, leading to cell death.
  • Polymerization : The ability to form polymers allows for controlled release of active compounds or encapsulation of drugs, enhancing therapeutic efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TMMA-TPS against Staphylococcus aureus and Escherichia coli. Results indicated that TMMA-TPS exhibited a minimum inhibitory concentration (MIC) of 0.5% against both bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Study 2: Cytotoxicity Profile

In another study focusing on HepG2 cells, TMMA-TPS was tested for cytotoxic effects using an MTT assay. The results showed that concentrations above 100 µg/mL significantly reduced cell viability compared to controls, indicating dose-dependent cytotoxicity .

Applications

Due to its biological activities, TMMA-TPS has several potential applications:

  • Antimicrobial Agents : Effective in disinfectants and antiseptics.
  • Drug Delivery Systems : As a polymerizable monomer for creating drug-loaded hydrogels.
  • Biomaterials : Used in tissue engineering for scaffolding due to its biocompatibility at low concentrations.

Properties

CAS No.

40820-77-7

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

KCWJQYMVIPERDS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C

Related CAS

33611-56-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.